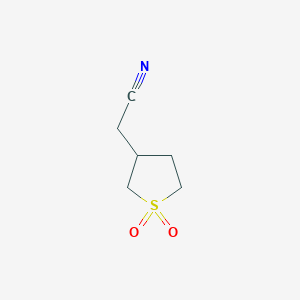

(1,1-Dioxidotetrahydro-3-thienyl)acetonitrile

Description

Properties

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMQEOQJTQCQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxidotetrahydro-3-thienyl)acetonitrile typically involves the oxidation of tetrahydrothiophene followed by the introduction of a nitrile group. One common method includes the following steps:

Oxidation of Tetrahydrothiophene: Tetrahydrothiophene is oxidized using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form tetrahydrothiophene dioxide.

Nitrile Introduction: The oxidized product is then reacted with a suitable nitrile source, such as cyanogen bromide (BrCN) or sodium cyanide (NaCN), under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxidotetrahydro-3-thienyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of more highly oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: More highly oxidized sulfone derivatives.

Reduction: Primary amines or other reduced forms.

Substitution: Various substituted nitrile derivatives depending on the nucleophile used.

Scientific Research Applications

(1,1-Dioxidotetrahydro-3-thienyl)acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1,1-Dioxidotetrahydro-3-thienyl)acetonitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The nitrile group can form covalent bonds with nucleophilic sites on proteins or other targets, leading to modulation of their activity. The sulfone group can also participate in various chemical interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s sulfone group enhances polarity and oxidative stability compared to thioether-containing analogs like the indole and triazole derivatives.

- Heterocycle size and saturation: The tetrahydrothiophene core is non-aromatic and saturated, contrasting with the aromatic indole, triazole, and benzothiazole systems.

This compound

Oxidation of tetrahydrothiophene to the sulfone using H₂O₂ or ozone.

Substitution at the 3-position via nucleophilic displacement with chloroacetonitrile.

2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile

- Method: Refluxing 5-R-1,2,4-triazol-3-thiol with chloroacetonitrile in propanol, followed by sodium acetate addition.

- Yield: Not explicitly stated, but optimized for scalability.

(1,3-Benzothiazol-2-yl)acetonitrile

- Likely synthesized via cyclocondensation of 2-aminothiophenol with bromoacetonitrile.

Comparison :

- The triazole and indole derivatives require thiol intermediates , whereas the benzothiazole and target compound may use direct substitution.

- The target’s sulfone group necessitates an additional oxidation step, increasing synthetic complexity.

Physicochemical Properties

Key Insights :

Reactivity Comparison :

- The target’s acetonitrile group is more electrophilic due to the electron-withdrawing sulfone, enhancing nucleophilic substitution reactivity.

- Indole and benzothiazole derivatives undergo electrophilic aromatic substitution, while triazole analogs participate in hydrogen bonding.

Biological Activity

(1,1-Dioxidotetrahydro-3-thienyl)acetonitrile, with the chemical formula C6H9NO2S and CAS number 17236-09-8, has garnered interest in the scientific community for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C6H9NO2S

- Molecular Weight : 159.21 g/mol

- Structural Characteristics : The compound features a thienyl ring with a dioxo substituent and an acetonitrile group, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

- Cytoprotective Effects : In vitro experiments have shown that it can protect cells from cytotoxic damage induced by chemotherapeutic agents.

The biological activity of this compound is thought to be mediated through several pathways:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory responses or microbial metabolism.

- Receptor Modulation : It is hypothesized that this compound could bind to receptors that regulate cellular stress responses.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological effects of this compound:

These studies indicate a promising role for this compound in protecting cells from chemotherapeutic-induced damage.

Case Studies

In a notable case study examining the compound's effects on osteoblasts exposed to doxorubicin:

- Results : The presence of the extract significantly improved cell survival rates compared to controls treated with doxorubicin alone.

- Survival Rates : After 72 hours of incubation, survival rates were reported at approximately 53.6% with the extract versus complete inhibition with doxorubicin alone.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Thiopheneacetonitrile | C6H5NS | Antimicrobial properties |

| Other Dioxo Compounds | Various | Potential anti-inflammatory effects |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.